molecular formula C11H11N5O3 B4075100 2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide

2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide

Cat. No.: B4075100
M. Wt: 261.24 g/mol
InChI Key: SPTNSYQPAKGAML-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide is an organic compound that features a nitrophenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide typically involves the reaction of 4-nitrobenzoyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Reduction: 2-(4-aminophenyl)-N-(1,2,4-triazol-4-yl)propanamide.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit cell proliferation by inducing apoptosis in cancer cells . The nitrophenyl and triazole moieties play crucial roles in its biological activity, potentially interacting with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide is unique due to the presence of both a nitrophenyl group and a triazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-8(11(17)14-15-6-12-13-7-15)9-2-4-10(5-3-9)16(18)19/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTNSYQPAKGAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide
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2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 3
2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 4
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2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 5
2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 6
2-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)propanamide

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